molecular formula C11H12N2O3S B2464539 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 928710-70-7

5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2464539
CAS RN: 928710-70-7
M. Wt: 252.29
InChI Key: JUSZMVYKNOHVTD-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a benzyl group which is a common component in organic chemistry . The 3,4-dimethoxybenzyl part suggests that it has a benzene ring with two methoxy groups attached at the 3rd and 4th positions . The 1,3,4-oxadiazole-2-thiol part suggests that it contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzyl group would likely have a significant impact on its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The oxadiazole ring is known to participate in various chemical reactions . The benzyl group might also be involved in reactions, particularly if it’s part of a larger functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as its polarity, solubility, and stability could be predicted based on the presence of the oxadiazole ring and the benzyl group .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity : Various derivatives of 1,3,4-oxadiazole, including those similar to 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol, have been synthesized and shown significant antibacterial activity. This includes activity against both Gram-negative and Gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013); (Rehman et al., 2018).

  • Antimicrobial and Anti-Proliferative Activities : A study found that N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione displayed broad-spectrum antibacterial activities and anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Antioxidant Properties

  • Antioxidant Agents : Some 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, sharing structural similarities with the compound , have been identified as potent antimicrobial and antioxidant agents (Yarmohammadi et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, including similar structures to this compound, have been evaluated for their effectiveness as corrosion inhibitors, particularly in the context of mild steel in acidic environments (Ammal et al., 2018).

Cancer Research

  • Anticancer Potential : The compound and its derivatives have shown promise in inhibiting tumor growth, as evidenced in studies evaluating similar 1,3,4-oxadiazole derivatives (Qiao et al., 2015).

Enzyme Inhibition

  • Enzyme Inhibition : Various derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their enzyme inhibition properties, contributing to a range of potential therapeutic applications (Abbasi et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled .

Mechanism of Action

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, indicating that the compound could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, suggests that the compound may have favorable bioavailability .

Result of Action

The compound’s potential role in the formation of self-assembled monolayers of aromatic thiolates suggests it may influence the structure and function of these monolayers .

Action Environment

The action of 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental conditions.

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-8-4-3-7(5-9(8)15-2)6-10-12-13-11(17)16-10/h3-5H,6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZMVYKNOHVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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